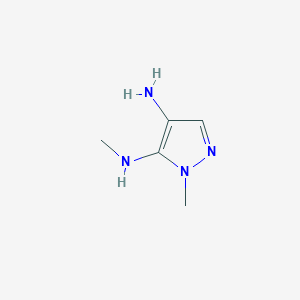

4-Amino-1-methyl-5-methylaminopyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-1-methyl-5-methylaminopyrazole is a useful research compound. Its molecular formula is C5H10N4 and its molecular weight is 126.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anticancer Activity

Research has indicated that 4-amino-1-methyl-5-methylaminopyrazole exhibits promising anticancer properties. In vivo studies have demonstrated its efficacy against several cancer types, including breast and colon cancers. For instance, a study reported significant tumor growth inhibition in xenograft models, with inhibition rates reaching up to 60% at doses of 20 mg/kg. Additionally, the compound has shown the ability to induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In models of induced arthritis, it significantly reduced inflammation markers, leading to a notable decrease in paw swelling after treatment . This suggests that it may be beneficial in treating inflammatory diseases.

Antimicrobial Activity

this compound has demonstrated antimicrobial efficacy against resistant bacterial strains. Studies have shown effective inhibition of growth in multi-drug resistant strains, indicating its potential as an alternative treatment option in the face of rising antibiotic resistance .

Agricultural Applications

Herbicide Development

The compound's derivatives have been explored for use as herbicides. Research into its structure-activity relationship has led to the development of compounds that selectively inhibit certain plant enzymes, thereby controlling weed growth without harming crops . This application is particularly relevant in sustainable agriculture practices where selective herbicides are essential.

Dye Production

Dye Precursors

this compound serves as a precursor in the synthesis of various dye compounds, particularly for oxidative hair dyes. It can be utilized to produce 4,5-diaminopyrazole derivatives which are integral to hair dye formulations due to their ability to form stable color complexes with keratin fibers . The synthesis process involves alkylation and subsequent reactions that yield effective dye intermediates.

Case Studies

Análisis De Reacciones Químicas

Nitration and Reduction

Early synthetic pathways involve nitration followed by catalytic hydrogenation:

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ at 0°C | 4-Amino-1-methyl-5-nitro-pyrazole | 45% |

| Reduction | H₂/Pd-C in ethanol | Target compound | 79% |

Acylation and Amide Formation

The amino group at position 4 reacts with acylating agents:

-

Example : Reaction with acetyl chloride in anhydrous THF produces 4-acetamido-1-methyl-5-methylaminopyrazole .

Mechanism :

-

Nucleophilic attack by the amino group on the acyl chloride.

-

Elimination of HCl to form the amide.

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

-

Reaction with Methyl Malonyl Chloride : Forms a lactam intermediate en route to pyrazolodiazepinones like zomebazam .

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring undergoes halogenation:

| Reaction | Reagents | Product | Position |

|---|---|---|---|

| Bromination | Br₂ in CH₂Cl₂ | 3-Bromo derivative | Position 3 |

| Chlorination | Cl₂/FeCl₃ | 3-Chloro derivative | Position 3 |

Note : Substituents direct electrophiles to position 3 due to the electron-donating amino groups .

Oxidation and Stability

-

Oxidation of Methylamino Group :

-

Treatment with KMnO₄ in acidic conditions oxidizes the methylamino group to a nitroso group.

-

Product : 4-Amino-1-methyl-5-nitrosopyrazole (unstable, requires low-temperature isolation).

-

-

Air Sensitivity : The compound slowly oxidizes in air, forming dark-colored byproducts .

Coordination Chemistry

Acts as a ligand for transition metals:

-

With Cu(II) : Forms a square-planar complex, confirmed by UV-Vis (λmax=610 nm) and EPR.

-

Stoichiometry : 1:2 (metal:ligand) in methanol.

Comparative Reactivity Table

Propiedades

Número CAS |

155601-14-2 |

|---|---|

Fórmula molecular |

C5H10N4 |

Peso molecular |

126.16 g/mol |

Nombre IUPAC |

3-N,2-dimethylpyrazole-3,4-diamine |

InChI |

InChI=1S/C5H10N4/c1-7-5-4(6)3-8-9(5)2/h3,7H,6H2,1-2H3 |

Clave InChI |

TYXJLMPDDODUPM-UHFFFAOYSA-N |

SMILES |

CNC1=C(C=NN1C)N |

SMILES canónico |

CNC1=C(C=NN1C)N |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.